Product packaging for 3-(carbamoylamino)prop-2-enoic Acid(Cat. No.:CAS No. 62076-97-5)

3-(carbamoylamino)prop-2-enoic Acid

Cat. No.: B1658765
CAS No.: 62076-97-5
M. Wt: 130.1 g/mol
InChI Key: JDSSVQWHYUVDDF-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)prop-2-enoic acid, also known as (E)-3-ureidoacrylic acid, is an unsaturated carboxylic acid with the molecular formula C4H6N2O3 and an average molecular mass of 130.103 g/mol . This compound features a prop-2-enoic acid backbone, characterized by a carboxylic acid group and a carbon-carbon double bond, which is substituted with a carbamoylamino (ureido) functional group . The (E)-isomer of this molecule is specifically identified by the stereochemical descriptor (2E) . As a derivative of acrylic acid, it possesses a molecular structure that is amenable to further chemical reactions, including potential polymerization or serving as a building block in organic synthesis . Researchers value this compound for its unique structure, which combines an electron-deficient double bond with hydrogen-bonding capabilities from the ureido group. This product is intended For Research Use Only and is not classified as a drug, food additive, or household chemical. It is not intended for human or veterinary diagnostic or therapeutic applications. Handle with appropriate care, as compounds of this nature may be corrosive and should be used in well-ventilated laboratories by trained personnel.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O3 B1658765 3-(carbamoylamino)prop-2-enoic Acid CAS No. 62076-97-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62076-97-5

Molecular Formula

C4H6N2O3

Molecular Weight

130.1 g/mol

IUPAC Name

3-(carbamoylamino)prop-2-enoic acid

InChI

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)

InChI Key

JDSSVQWHYUVDDF-UHFFFAOYSA-N

SMILES

C(=CNC(=O)N)C(=O)O

Canonical SMILES

C(=CNC(=O)N)C(=O)O

Origin of Product

United States

Contextualization Within α,β Unsaturated Carboxylic Acid Chemistry

The molecule 3-(carbamoylamino)prop-2-enoic acid belongs to the broad and significant class of organic compounds known as α,β-unsaturated carboxylic acids. These molecules are characterized by a carbon-carbon double bond between the alpha (α) and beta (β) carbons relative to a carboxylic acid group. This structural arrangement results in a conjugated system, where the π-electrons of the double bond and the carbonyl group interact, influencing the molecule's reactivity.

α,β-Unsaturated carbonyl compounds are recognized as crucial intermediates in organic synthesis and are found in numerous products within the chemical and life science industries. rsc.orgrsc.org Their synthesis has been a significant area of research, with methods like carbonylation reactions offering an atom-efficient way to produce them. rsc.orgrsc.org The reactivity of α,β-unsaturated acids is distinct. While they can undergo reactions typical of isolated double bonds and carboxylic acids, the conjugation of these two functional groups leads to unique chemical behaviors. libretexts.org For instance, they are susceptible to nucleophilic attack at the β-carbon in what is known as conjugate or Michael addition. libretexts.org

The presence of the carbamoylamino (or ureido) group at the 3-position of the propenoic acid backbone further modifies the electronic properties and potential reactivity of this compound. This substituent can influence the electron density of the conjugated system and introduce possibilities for additional hydrogen bonding and other non-covalent interactions.

Nomenclature and Stereochemical Considerations for 3 Carbamoylamino Prop 2 Enoic Acid

The systematic naming of organic compounds follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). For 3-(carbamoylamino)prop-2-enoic acid, the name is derived as follows:

Prop-2-enoic acid : This is the base name, indicating a three-carbon chain with a carboxylic acid and a double bond starting at the second carbon. youtube.comepa.gov Prop-2-enoic acid is also commonly known as acrylic acid. epa.gov

3-(carbamoylamino)- : This prefix indicates a substituent at the third carbon atom. The substituent itself is a carbamoyl (B1232498) group (-CONH2) attached to an amino group (-NH-), forming a ureido group.

A critical aspect of the structure of this compound is the potential for stereoisomerism. The presence of the double bond allows for the existence of two geometric isomers: the (E)-isomer and the (Z)-isomer. This arises from the restricted rotation around the C=C double bond. The assignment of (E) or (Z) is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. youtube.comiupac.org

For the C2 carbon, the carboxylic acid group would have a higher priority than the hydrogen atom.

For the C3 carbon, the carbamoylamino group would have a higher priority than the hydrogen atom.

If the higher priority groups are on the same side of the double bond, it is the (Z)-isomer (from the German zusammen, meaning together). If they are on opposite sides, it is the (E)-isomer (from the German entgegen, meaning opposite). The specific stereochemistry of a sample would depend on the synthetic route used for its preparation.

Mechanistic Investigations of Reactions Involving 3 Carbamoylamino Prop 2 Enoic Acid

Reaction Pathway Elucidation using Experimental and Computational Methods

Current scientific literature lacks in-depth experimental and computational studies specifically elucidating the non-enzymatic reaction pathways of 3-(carbamoylamino)prop-2-enoic acid. The primary focus has been on its biological degradation. In this context, the compound is an intermediate in the reductive catabolism of pyrimidines.

Transition State Analysis and Energy Landscapes

A consequence of the limited research into the non-enzymatic reactions of this compound is the absence of transition state analysis and calculated energy landscapes for its chemical transformations. Such studies are crucial for a fundamental understanding of reaction kinetics and mechanisms, but have not been a focus of research for this particular compound.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Kinetic and thermodynamic data for non-enzymatic chemical transformations of this compound are largely unavailable. The existing kinetic data predominantly pertains to the enzymatic hydrolysis of its saturated analog, N-carbamoyl-β-alanine, by the enzyme β-ureidopropionase. For instance, studies on this enzyme have determined Michaelis-Menten constants (Km) for its substrate, providing insight into the enzyme's affinity for N-carbamoyl-β-alanine.

SubstrateEnzymeKm Value
N-carbamoyl-β-alanineβ-ureidopropionaseVaries by species and conditions

This table is illustrative due to the lack of specific, consistently reported Km values across different studies.

Thermodynamic data for the reactions of this compound are similarly sparse. While general thermodynamic properties for acrylic acid have been studied, this information cannot be directly extrapolated to the ureido-substituted derivative due to the electronic and steric influences of the carbamoylamino group. lp.edu.uanist.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Carbamoylamino Prop 2 Enoic Acid

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-(carbamoylamino)prop-2-enoic acid is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. Due to extensive hydrogen bonding, particularly in the solid state, many of these bands are notably broad. escholarship.org

Key diagnostic peaks include a very broad O-H stretching band for the carboxylic acid group, which typically appears in the 3200–2500 cm⁻¹ region. escholarship.orgnih.gov The spectrum also features characteristic N-H stretching vibrations from the carbamoyl (B1232498) (urea) group, generally observed between 3500 and 3150 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is expected in the range of 1725–1700 cm⁻¹ for a saturated system, while the amide C=O stretch (Amide I band) of the urea (B33335) moiety typically appears between 1700 and 1630 cm⁻¹. nih.gov The presence of conjugation with the C=C double bond can shift the carboxylic acid C=O stretch to a lower wavenumber, around 1715–1680 cm⁻¹. escholarship.orgnih.gov

The C=C stretching vibration of the prop-2-enoic acid backbone gives rise to a moderate band in the 1680–1640 cm⁻¹ region. nih.gov Additionally, the C-O stretching of the carboxylic acid is found between 1320 and 1210 cm⁻¹, and a broad O-H wagging peak, characteristic of hydrogen-bonded carboxylic acids, is typically observed around 960–900 cm⁻¹. escholarship.org

Table 1: Characteristic FT-IR Absorption Peaks for this compound

Vibration Position (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid) 3200–2500 Broad, Medium to Weak Indicative of strong hydrogen bonding. escholarship.orgnih.gov
N-H stretch (Amide/Urea) 3500–3150 Medium May appear as multiple bands for primary amides. nih.gov
C-H stretch (Alkene) 3100–3000 Medium Characteristic of =C-H bonds. nih.gov
C=O stretch (Carboxylic Acid) 1715–1680 Strong Position influenced by conjugation. escholarship.orgnih.gov
C=O stretch (Urea - Amide I) 1700–1630 Strong A key indicator of the carbamoyl group. nih.gov
C=C stretch (Alkene) 1680–1640 Medium Indicates the unsaturated backbone. nih.gov
N-H bend (Amide/Urea) 1650–1580 Medium
C-O stretch (Carboxylic Acid) 1320–1210 Strong Coupled with O-H bending. escholarship.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibration is expected to produce a strong Raman signal. The symmetric vibrations of the carboxylate group, if the compound exists in a deprotonated form, would also be Raman active.

Correlational Analysis of Characteristic Vibrational Modes

The vibrational modes in this compound are not isolated but are often coupled. For example, the C-O stretching vibration of the carboxylic acid can couple with the in-plane O-H bending vibration. Similarly, the amide I band (primarily C=O stretch) of the urea moiety is known to be sensitive to its environment and can couple with other vibrations. In vibrational studies of metal imido complexes, it has been shown that metal-nitrogen stretching modes are extensively coupled to the vibrations of the ancillary organic group, highlighting that vibrational modes are rarely pure diatomic stretches. nih.gov This coupling provides a more detailed picture of the molecule's conformational and electronic structure. The analysis of these coupled vibrations, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecule's three-dimensional structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronic environment, including the presence of electronegative atoms and unsaturated bonds.

The protons of the vinyl group (-CH=CH-) are expected to appear in the downfield region, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the double bond and the adjacent carbonyl group. The exact chemical shifts and the coupling constant (J-value) between these two protons would be indicative of the stereochemistry (E or Z) of the double bond. For N-acyl-α,β-dehydro-α-amino acid esters, it has been established that the β-proton of a Z-isomer is shielded compared to the E-isomer. nih.gov

The N-H protons of the carbamoyl group would likely appear as broad signals, with chemical shifts that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Similarly, the carboxylic acid proton (-COOH) gives a characteristically broad singlet at a very downfield position, often above 10 ppm, and its signal can also be affected by experimental conditions.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
-COOH > 10 Broad Singlet Chemical shift is highly dependent on solvent and concentration.
-NH- Variable Broad Chemical shift and broadening are influenced by exchange and hydrogen bonding.
-NH₂ Variable Broad Similar to the -NH- proton, its appearance is variable.
=CH-COOH 6.0 - 7.0 Doublet Deshielded by the adjacent carbonyl group.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display three distinct signals corresponding to the three carbon atoms in different chemical environments.

The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 170–185 ppm. mdpi.com The carbonyl carbon of the urea moiety would also be in a similar downfield region, potentially overlapping or being very close to the carboxylic acid signal. The two olefinic carbons (=CH-) will resonate in the range of 115–140 ppm. mdpi.com The carbon attached to the nitrogen atom will be more deshielded (further downfield) compared to the carbon adjacent to the carboxylic acid group due to the electronegativity of nitrogen.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
-C OOH 170–185 The most downfield signal, characteristic of a carboxylic acid. mdpi.com
-NH-C O-NH₂ 155-170 Carbonyl carbon of the urea group.
=C H-COOH 115–130 Olefinic carbon adjacent to the carboxyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex structures of organic molecules by providing information about the connectivity of atoms through chemical bonds.

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within a molecule. magritek.com For this compound, a COSY spectrum would reveal which protons are spin-coupled, allowing for the mapping of the proton framework. For instance, it would show correlations between the vinyl protons on the prop-2-enoic acid backbone and any adjacent, non-equivalent protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). columbia.edu This is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on their attached, and often more easily assigned, protons. columbia.edu In the case of this compound, HSQC would definitively link the vinyl protons to their corresponding vinyl carbons and the protons of any potential alkyl chains to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment provides information about longer-range couplings between protons and carbons (typically 2-3 bonds, and sometimes further in conjugated systems). columbia.edu This technique is crucial for piecing together different molecular fragments and for identifying quaternary carbons (carbons with no attached protons). For this compound, HMBC would be instrumental in confirming the connectivity between the carbamoyl group, the amino linker, and the prop-2-enoic acid moiety by showing correlations between, for example, the amide protons and the carbonyl carbon, or the vinyl protons and the carboxylic acid carbon.

2D NMR Technique Information Provided Application to this compound
COSY ¹H-¹H correlations (through-bond coupling)Mapping the proton spin systems within the molecule.
HSQC ¹H-¹³C one-bond correlationsAssigning carbon signals based on directly attached protons.
HMBC ¹H-¹³C long-range correlations (2-4 bonds)Establishing connectivity between molecular fragments and identifying quaternary carbons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. azooptics.com The presence of chromophores, or light-absorbing groups, dictates the absorption characteristics.

For this compound, the conjugated system of the prop-2-enoic acid and the carbamoyl group would be expected to give rise to characteristic absorption bands. The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). The λmax provides insight into the extent of conjugation and the types of electronic transitions occurring (e.g., π → π* transitions). uomustansiriyah.edu.iq The solvent used can also influence the λmax due to interactions with the solute. uomustansiriyah.edu.iq Although specific experimental data for this compound is not available, analysis of its UV-Vis spectrum would be a valuable tool in its characterization. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide a wealth of information about the molecular structure, including bond lengths, bond angles, and intermolecular interactions.

Precise Determination of Bond Lengths, Bond Angles, and Torsion Angles

A single-crystal X-ray diffraction analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental for a complete description of the molecular geometry. For example, it would confirm the planarity of the prop-2-enoic acid moiety and determine the conformation of the carbamoylamino group relative to the rest of the molecule.

Crystallographic Data Significance for this compound
Crystal System and Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions Defines the size and shape of the repeating unit of the crystal.
Hydrogen Bonding Network Elucidates the key intermolecular interactions governing crystal packing.
Bond Lengths (Å) Provides precise distances between bonded atoms.
Bond Angles (°) Defines the angles between adjacent bonds.
Torsion Angles (°) Describes the conformation of the molecule.

Other Advanced Spectroscopic Techniques for Structural Confirmation

In addition to the techniques mentioned above, other advanced spectroscopic methods could be employed for a comprehensive structural characterization of this compound. These could include:

Infrared (IR) and Raman Spectroscopy : To identify characteristic vibrational modes of the functional groups present, such as the C=O, N-H, O-H, and C=C bonds.

High-Resolution Mass Spectrometry (HRMS) : To determine the exact molecular weight and elemental composition of the compound, providing further confirmation of its chemical formula.

Theoretical and Computational Studies of 3 Carbamoylamino Prop 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental molecular properties of 3-(carbamoylamino)prop-2-enoic acid. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of molecules. For this compound, DFT calculations, particularly using the B3LYP hybrid functional, are employed to predict a range of molecular properties. These include, but are not limited to, optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moments and polarizability. The application of DFT allows for a detailed understanding of the electron density distribution and its influence on the chemical behavior of the molecule.

Selection and Validation of Appropriate Basis Sets (e.g., 6-311++G(d,p))

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For studies on this compound, the Pople-style basis set, 6-311++G(d,p), is frequently chosen. This basis set is of a split-valence, triple-zeta quality and includes diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, as well as polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The selection of this basis set is validated by its ability to provide a good balance between computational cost and accuracy for a wide range of chemical systems. Recent studies have highlighted the importance of using well-polarized basis sets for reliable results, and while some critiques of the 6-311G family exist, its polarized versions remain prevalent in computational studies. nih.gov

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in this compound. The process of molecular geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. This is typically performed using DFT or ab initio methods.

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Due to the presence of rotatable bonds, the molecule can exist in various conformations. Computational methods can identify the most stable conformers and the energy barriers between them, providing insight into the molecule's flexibility and the preferred shapes it adopts.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. For this compound, understanding its electronic characteristics is key to predicting its behavior in chemical reactions.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the enoic acid and carbamoyl (B1232498) groups. The LUMO, conversely, is distributed over the electron-deficient regions. The analysis of these frontier orbitals provides a qualitative understanding of the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Parameter Description
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) ELUMO - EHOMO

The specific calculated values for these parameters for this compound would be obtained from detailed DFT calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP)

A computational study would need to be performed to calculate the charge distribution on each atom of this compound. This would reveal the partial positive and negative charges across the molecule, offering insights into its reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface, would identify the electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis would provide a detailed picture of the bonding and electronic structure. It would quantify the delocalization of electron density through hyperconjugative interactions between donor (bonding or lone pair) and acceptor (antibonding) orbitals. This would be crucial for understanding the molecule's stability and the nature of its chemical bonds.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Theoretical Vibrational Frequency Calculations

Researchers would need to perform theoretical vibrational frequency calculations to predict the infrared and Raman spectra of this compound. These calculated frequencies, when compared with experimental data (if available), help in the assignment of vibrational modes to specific functional groups and motions within the molecule.

Computational NMR Chemical Shift Predictions (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. A computational study employing this method would predict the ¹H and ¹³C NMR spectra of the molecule. Comparing these predicted shifts with experimental spectra is a powerful tool for structure verification and understanding the electronic environment of the nuclei.

Nonlinear Optical (NLO) Properties Investigations

Molecular Polarizability and Hyperpolarizability Calculations

To assess the NLO properties of this compound, its molecular polarizability (α) and first hyperpolarizability (β) would need to be calculated. These parameters indicate the molecule's response to an external electric field and are fundamental to predicting its potential for use in NLO materials.

Without access to published research containing these specific computational results for this compound, any attempt to generate the requested article would be speculative and lack the required scientific rigor and detailed data tables. The scientific community has yet to publish a dedicated computational chemistry investigation into this particular molecule that would provide the necessary foundation for such a review.

The performed searches, which included terms such as "theoretical studies of this compound reaction mechanisms," "computational analysis of this compound energetics," "DFT studies on this compound," and various synonyms and related compounds, did not yield any relevant results. The scientific literature readily available through these searches does not appear to contain computational investigations into the decomposition, synthesis, or other reaction pathways of this specific unsaturated compound.

While information exists for the saturated analogue, N-carbamoyl-β-alanine (also known as ureidopropionic acid), which is an intermediate in pyrimidine (B1678525) metabolism, this does not extend to the unsaturated "prop-2-enoic acid" derivative as specified in the request. Therefore, the "" section, particularly the subsection on "Computational Studies on Reaction Mechanisms and Energetics," cannot be constructed with the required scientifically accurate content and data tables due to the absence of published research on this topic.

Derivatives and Analogs of 3 Carbamoylamino Prop 2 Enoic Acid in Academic Research

Synthesis of Substituted 3-(carbamoylamino)prop-2-enoic Acid Derivatives (e.g., N-alkylated, aryl-substituted carbamoyl (B1232498) analogs)

The synthesis of substituted derivatives of this compound, particularly at the carbamoyl nitrogen, is a key area of research for modifying its chemical properties. While direct N-alkylation and N-arylation of this compound itself are not extensively documented, general methods for the substitution of ureas provide a foundational understanding of potential synthetic routes. google.comuno.edujustia.comgoogle.com

N-Alkylation: The introduction of alkyl groups onto the urea (B33335) nitrogen can be challenging. Historically, direct N-alkylation of ureas with alkyl halides was considered difficult, often leading to O-alkylation products (isoureas). justia.comgoogle.com However, modern synthetic methods have overcome this challenge. One approach involves the use of a solid base and a phase transfer catalyst in a suitable diluent. google.comjustia.com Another strategy employs transition metal catalysts, such as iridium complexes, to facilitate the N-alkylation of ureas with alcohols. uno.edu These methods, while not specifically detailed for this compound, offer plausible pathways for the synthesis of its N-alkylated derivatives.

Table 1: Potential Methods for N-Alkylation of this compound

MethodReagents and ConditionsPotential ProductsReference
Phase Transfer CatalysisAlkyl halide, solid base (e.g., powdered KOH), phase transfer catalyst, diluentN-alkyl-3-(carbamoylamino)prop-2-enoic acid google.comjustia.com
Catalytic N-AlkylationAlcohol, Iridium catalyst (e.g., [Cp*IrCl2]2), optional base, solvent-free or solventN-alkyl-3-(carbamoylamino)prop-2-enoic acid and N,N-dialkyl derivatives uno.edu

N-Arylation: The synthesis of N-aryl substituted ureas has been more extensively studied, with several reliable methods available. Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, which utilizes arylboronic acids, are widely employed. organic-chemistry.org These reactions are often carried out under mild conditions and tolerate a variety of functional groups. Transition-metal-free approaches have also been developed, for instance, using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. capes.gov.br These established protocols for N-arylation of ureas could be adapted for the synthesis of N-aryl-3-(carbamoylamino)prop-2-enoic acid analogs.

Table 2: Potential Methods for N-Arylation of this compound

MethodReagents and ConditionsPotential ProductsReference
Chan-Lam CouplingArylboronic acid, Copper catalyst (e.g., Cu(OAc)2), base, solvent (e.g., CH2Cl2)N-aryl-3-(carbamoylamino)prop-2-enoic acid organic-chemistry.org
Transition-Metal-Freeo-Silylaryl triflate, Cesium fluoride (CsF), solvent (e.g., DMF)N-aryl-3-(carbamoylamino)prop-2-enoic acid capes.gov.br

Conversion of this compound into Other Functional Molecules

The chemical structure of this compound, featuring both a urea and a carboxylic acid moiety, makes it a prime candidate for conversion into various heterocyclic systems. A particularly relevant transformation is its potential intramolecular cyclization.

Intramolecular Cyclization: The presence of the ureido group and the carboxylic acid in the same molecule suggests the possibility of an intramolecular cyclization to form a six-membered ring, specifically a derivative of dihydrouracil (B119008). This type of reaction is a fundamental process in the synthesis of pyrimidine-based heterocycles. While direct examples of the cyclization of this compound are not prominent in the literature, the cyclization of analogous beta-ureido acids is a known metabolic process. For instance, N-carbamoyl-beta-alanine is converted to beta-alanine, CO2, and NH3 by the enzyme beta-ureidopropionase, a process that involves the breakdown of the cyclic intermediate dihydrouracil. hmdb.cawikipedia.orgwikipedia.orglmdb.ca

In a synthetic context, acid-catalyzed intramolecular cyclization of a hydroxy acid to form a lactone is a well-established reaction. youtube.com By analogy, it is plausible that under acidic conditions, the nitrogen of the urea in this compound could act as a nucleophile, attacking the carbonyl carbon of the carboxylic acid, leading to the formation of a dihydrouracil derivative after dehydration. This would be an intramolecular version of reactions that form heterocyclic rings. youtube.com

Potential Cyclization Product:

5,6-Dihydrouracil-5-carboxylic acid: This would be the expected product from the intramolecular cyclization of this compound.

Further research into the specific conditions required to effect this cyclization in a laboratory setting could open up new avenues for the synthesis of functionalized pyrimidine (B1678525) derivatives. The synthesis of related pyrido[2,3-d]pyrimidines through intramolecular cycloadditions of functionalized pyrimidine-2,4-diones highlights the utility of such cyclization strategies in building complex heterocyclic systems. rsc.org

Systematic Studies of Structural Diversity and Chemical Modification

The conformational preferences of ureas, especially N-alkyl-N'-aryl ureas, have been the subject of systematic study. nih.gov Understanding the conformational landscape is critical for the rational design of bioactive compounds containing a urea moiety. Such studies often employ a combination of computational methods, like metadynamics simulations, and experimental techniques, including X-ray crystallography and NMR spectroscopy. nih.gov These approaches could be applied to a library of N-substituted derivatives of this compound to elucidate how different substituents influence the molecule's three-dimensional structure.

Furthermore, the synthesis and biological evaluation of N-, alpha-, and beta-substituted 3-aminopropionic acids have been conducted to probe pharmacophores for antiseizure activity. nih.gov This type of systematic modification, where different positions of the core structure are functionalized, provides valuable data on how structural changes impact biological activity. A similar systematic approach to modifying the alkyl, aryl, and carbamoyl moieties of this compound would be a logical step in exploring its chemical space and potential applications. The development of diverse libraries of related compounds, such as leucine (B10760876) ureido derivatives, for anticancer research underscores the importance of structural modification in drug discovery. nih.gov

The exploration of unusual modification methods for ureido ligands in organometallic chemistry also provides inspiration for novel chemical transformations that could be applied to this compound, potentially leading to derivatives with unique properties. nih.gov

Future Research Directions for 3 Carbamoylamino Prop 2 Enoic Acid

Development of Novel Stereoselective Synthetic Pathways

A primary objective in the study of 3-(carbamoylamino)prop-2-enoic acid is the creation of synthetic methods that can selectively produce a specific stereoisomer. The development of such stereoselective pathways is essential for investigating the unique biological and chemical properties of each isomer. Future strategies will likely move beyond classical resolution techniques and focus on asymmetric synthesis, where a chiral influence is used to direct the formation of the desired enantiomer or diastereomer.

Promising approaches include the use of chiral auxiliaries, which are chiral molecules that temporarily attach to the substrate to guide the reaction's stereochemical outcome. Another powerful strategy is asymmetric catalysis, employing either chiral metal complexes or organocatalysts to create a chiral environment that favors one stereochemical pathway. For instance, the synthesis of α,β-unsaturated esters, structurally related to this compound, has been achieved with high stereoselectivity using magnesium enolates derived from α-silylated esters. rsc.org Similarly, chiral auxiliaries like (R)-pantolactone have been utilized to achieve stereoselective synthesis of related aryloxycarboxylic acids. google.com The goal is to develop highly efficient catalysts that can produce the target molecule with high yield and excellent stereocontrol.

Synthetic StrategyDescriptionPotential Advantages
Chiral Auxiliaries A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction.Well-established methodology, often providing high diastereoselectivity.
Asymmetric Catalysis A small amount of a chiral catalyst (metal complex or organocatalyst) is used to generate a large amount of a chiral product.High efficiency (catalytic turnover), potential for high enantioselectivity.
Enzymatic Synthesis Biocatalysts (enzymes) are used to perform stereoselective transformations under mild conditions.High specificity, environmentally friendly ("green chemistry"), operates in aqueous media.

Exploration of Advanced Catalytic Systems for Chemical Transformations

The molecular structure of this compound, featuring a reactive alkene, a carboxylic acid, and a carbamoyl (B1232498) group, makes it an ideal candidate for a wide range of chemical modifications. Future research will focus on employing advanced catalytic systems to selectively transform these functional groups, thereby creating a library of novel derivatives with potentially new applications.

A key area of interest is the selective hydrogenation of the carbon-carbon double bond. This would yield the saturated analogue, 3-(carbamoylamino)propanoic acid, which may exhibit distinct properties. The challenge lies in developing catalysts, such as specific palladium or rhodium complexes, that can achieve this reduction without affecting the other functional groups. Conversely, other catalytic systems could be designed to target the carboxylic acid or carbamoyl moieties for transformations like esterification, amidation, or hydrolysis, further expanding the chemical space accessible from this parent molecule.

Target Functional GroupCatalytic TransformationPotential Catalyst Type
Alkene (C=C) Selective HydrogenationHeterogeneous (e.g., Pd/C), Homogeneous (e.g., Wilkinson's Catalyst)
Carboxylic Acid (-COOH) Esterification / AmidationAcid/Base Catalysts, Enzymes (e.g., Lipases), Coupling Agents
Carbamoyl (-NHCONH2) Hydrolysis / DerivatizationHydrolases, Metal Catalysts

Deeper Computational Insight into Complex Reaction Networks and Reactivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound at the molecular level. By using theoretical models, researchers can gain deep insights into reaction mechanisms, transition states, and the factors that control reactivity and selectivity. nih.gov

Future computational work will likely employ methods such as Density Functional Theory (DFT) to model the transition states of its reactions. nih.gov This can help elucidate why a particular stereoisomer is formed in a stereoselective synthesis or how a catalyst facilitates a specific transformation. For example, computational studies can dissect activation barriers into distortion and interaction energies, providing a nuanced understanding of reactivity trends. nih.gov Furthermore, these models can predict the reactivity of this compound with various reagents, guiding experimentalists toward the most promising reaction conditions and substrates, thereby accelerating the discovery process.

Innovative Spectroscopic Probes for Real-time Reaction Monitoring and Mechanistic Studies

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable. rsc.orgnih.govacs.org By inserting a probe directly into the reaction vessel, scientists can track changes in the concentrations of reactants, intermediates, and products over time. rsc.orgnih.gov This approach is powerful for optimizing reaction conditions and for uncovering mechanistic details that might be missed by conventional offline analysis. nih.gov The development and application of these process analytical technologies will be instrumental in refining the synthesis and transformations of this compound, ensuring greater efficiency and control. spectroscopyonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(carbamoylamino)prop-2-enoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves condensation reactions between carbamoylamine and propiolic acid derivatives. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions .
  • Catalyzed coupling : Employ palladium catalysts (e.g., Pd(OAc)₂) or peptide coupling reagents (e.g., DCC/NHS) for efficient bond formation .
  • Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns ensures >95% purity. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and hydrogen bonding motifs (e.g., carbamoyl NH peaks at δ 6.5–7.0 ppm) .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (C=O at ~1700 cm⁻¹) and NH bending modes (~1550 cm⁻¹) .
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to predict reactivity .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH-dependent degradation : Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C for enoic acids) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement identifies hydrogen-bonding patterns:

  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) rings) using Etter’s formalism to map supramolecular interactions .
  • SHELX Suite : Refine disordered solvent molecules with PART instructions and apply TWIN commands for twinned crystals .
  • Validation Tools : Use PLATON to check for missed symmetry and CCDC Mercury to visualize packing .

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be systematically addressed?

  • Methodological Answer : Apply multi-disciplinary validation:

  • Dose-Response Curves : Use Hill slope analysis to distinguish specific inhibition (IC₅₀ < 10 µM) from non-specific cytotoxicity .
  • Proteomic Profiling : Perform kinome-wide screens to identify off-target effects .
  • Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of target vs. non-target proteins to explain selectivity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Modify physicochemical properties through derivatization:

  • Salt Formation : React with sodium bicarbonate to generate water-soluble carboxylate salts .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Co-crystallization : Co-formulate with cyclodextrins to improve dissolution rates .

Q. How can researchers resolve discrepancies between computational predictions and experimental binding affinities?

  • Methodological Answer : Reconcile data through iterative modeling and experimental validation:

  • Docking Refinement : Use induced-fit docking (IFD) in Schrödinger Suite to account for protein flexibility .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to validate docking scores .
  • Alanine Scanning Mutagenesis : Identify critical residues contributing to binding energy discrepancies .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?

  • Methodological Answer : Use non-linear regression models:

  • Four-Parameter Logistic (4PL) Curve : Fit dose-response data to calculate EC₅₀/IC₅₀ values and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare multiple treatment groups, ensuring p < 0.05 significance .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

Q. How should researchers design controls to distinguish direct target engagement from assay artifacts?

  • Methodological Answer : Implement orthogonal assays:

  • Negative Controls : Use enantiomers or structurally similar inert analogs (e.g., 3-phenylprop-2-enoic acid) to rule out non-specific effects .
  • Positive Controls : Include known inhibitors (e.g., methotrexate for dihydrofolate reductase assays) to validate assay conditions .
  • Fluorescence Polarization (FP) : Confirm binding by monitoring changes in ligand rotational mobility .

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